2-Chloro-3-nitroquinolin-4-amine
Overview
Description
2-Chloro-3-nitroquinolin-4-amine is a versatile chemical compound with the molecular formula C9H6ClN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique properties, making it valuable in various scientific research fields, including drug discovery, organic synthesis, and material science.
Scientific Research Applications
2-Chloro-3-nitroquinolin-4-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for potential pharmaceutical agents.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-nitroquinolin-4-amine is the non-small cell lung cancer cell line, A549 . Quinoline is an important pharmacophoric moiety, and compounds containing it have been screened against this cell line .
Mode of Action
It’s known that quinoline-based compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death
Biochemical Pathways
It’s known that quinoline-based compounds can affect multiple pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , suggesting it may have good bioavailability.
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against the a549 cell line, with an inhibition concentration value (ic50) of 294 μM .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-nitroquinolin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. For instance, it can inhibit certain kinases, thereby affecting phosphorylation processes essential for cell signaling . Additionally, this compound can bind to proteins involved in the electron transport chain, influencing cellular respiration and energy production .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated the ability to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, causing structural changes that inhibit replication and transcription . Additionally, it acts as an inhibitor of specific enzymes, such as kinases and reductases, which are crucial for various metabolic pathways . These interactions lead to the disruption of normal cellular processes, ultimately affecting cell viability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular resilience to oxidative stress and improve metabolic efficiency . At higher doses, it may exhibit toxic effects, including oxidative damage, inflammation, and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism . It interacts with enzymes such as cytochrome P450 oxidases and reductases, influencing the redox balance within cells . These interactions can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for understanding its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often found in the mitochondria, where it affects the electron transport chain and energy production . Additionally, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitroquinolin-4-amine typically involves the nitration of 2-chloroquinoline followed by amination. One common method includes the following steps:
Nitration: 2-Chloroquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 2-chloro-3-nitroquinoline.
Amination: The nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Reduction: 2-Chloro-3-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-3-nitroquinolin-4-amine.
3-Nitroquinoline: Similar in structure but lacks the chloro substituent.
4-Aminoquinoline: A related compound with significant antimalarial properties.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.
Properties
IUPAC Name |
2-chloro-3-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPICIQNBFNDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619712 | |
Record name | 2-Chloro-3-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-67-6 | |
Record name | 2-Chloro-3-nitro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132521-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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